The Ru-(S)-SunPhos complex is an effective catalyst for the enantioselective hydrogenation of various prochiral substrates. Its performance is often enhanced by specific additives.
Table 1: Documented Substrates and Performance of Ru-(S)-SunPhos Catalyzed Hydrogenation
| Substrate Class | Key Additive | Performance (ee) | Key Findings / Notes |
|---|---|---|---|
| α-Keto Weinreb Amides [1] | CeCl₃·7H₂O | Up to 97% ee | Additive is essential for high reactivity and enantioselectivity. The ratio of CeCl₃ to Ru-catalyst is crucial. |
| Aromatic α-Ketoesters [2] | CeCl₃·7H₂O | Up to 98.3% ee (TON up to 10,000) | Additive improves enantioselectivity and enhances catalyst stability. Effective for ortho-substituted challenging substrates. |
| γ-Heteroatom substituted β-Keto Esters [3] | Not Specified | High enantioselectivities | Produces enantiomerically pure γ-heteroatom substituted β-hydroxy esters. |
| Sulfonyl Ketones [4] | Iodine (I₂) | Good catalytic efficiency | Generates anhydrous HI in situ as the operating additive. |
While the full preparation method for the Ru-(S)-SunPhos complex is not detailed, the search results provide key parameters for its use in catalysis:
[Ru((S)-Sunphos)(benzene)Cl]Cl [1] [2].CeCl₃·7H₂O to the Ru-(S)-SunPhos catalyst is a critical parameter that must be optimized for the specific hydrogenation reaction being performed [1] [2].The following diagram illustrates the general workflow and the crucial role of the additive in the catalytic cycle, based on the information from the cited studies [1] [2].
The table below summarizes the core features and catalytic performance of several recently developed advanced chiral diphosphine ligands.
| Ligand Name / Type | Key Structural Features | Catalytic Application | Reported Performance |
|---|---|---|---|
| Ferrocenyl P,P,N,N,O-ligand [1] | Multidentate; combines chiral bisphosphine & diamine; air-stable | Ru-catalyzed asymmetric hydrogenation of simple & α,β-unsaturated ketones | Up to 99% yield and 96% ee [1] |
| Si-SDP (Spirosiladiphosphine) [2] | Silicon-centered spirobiindane backbone; large P-M-P bite angle | Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes | Up to 96% yield and 92% ee at room temperature [2] |
| Chiral-Bridged Biphenyl Diphosphine[(Rax)-BuP] [3] | Axial chirality; bridged C2-symmetric structure | Pd-catalyzed asymmetric alternating copolymerization of propene and CO | High activity [221 g polymer/(g Pd·h)]; produced chiral polyketone [3] |
This protocol describes a one-pot synthesis of a multidentate ligand and its subsequent complexation with ruthenium.
This is a standard procedure for hydrogenating ketones using the catalyst formed in Protocol 1.
This protocol uses a Si-SDP ligand to create chiral pyrrolidines with high efficiency at room temperature.
The relationship between ligand design, catalyst formation, and application can be visualized as a workflow from concept to functional catalyst. Key design principles include enhanced stability from multidentate coordination and precise stereocontrol from rigid backbones.
Chiral diphosphine ligand design workflow
The primary technical information available describes a specific ruthenium complex and its use in catalysis.
The diagram below illustrates the coordination environment of the ruthenium center in this complex.
Diagram of the proposed "piano-stool" geometry for the [RuCl(benzene)this compound]⁺ cation.
The study investigated the hydrogenation reaction in different solvents, revealing a significant and unconventional solvent effect [1].
| Solvent | Enantioselectivity (ee) |
|---|---|
| Acetone | ~90% |
| THF | ~20% |
| Ethanol (EtOH) | ~20% |
A remarkable finding was that changing the solvent from EtOH to THF or acetone resulted in an inversion of the product configuration [1]. The reaction also proceeded with high enantioselectivity in dichloromethane (CH₂Cl₂) and dioxane [1].
The original research provides some detail on the catalytic process [1]:
Asymmetric hydrogenation is a fundamental transformation in modern synthetic chemistry, enabling the efficient production of enantiomerically enriched compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals [1] [2]. This reaction relies on chiral catalysts to impart spatial selectivity during the addition of hydrogen to a prochiral substrate [1]. Among the diverse array of chiral ligands developed, This compound is a notable chiral diphosphine ligand that forms highly effective catalysts when combined with ruthenium (Ru) metal precursors [3].
Research indicates that Ru complexes with this compound exhibit high catalytic activity and enantioselectivity for the hydrogenation of challenging substrate classes, particularly aromatic α-ketoesters and sulfonyl ketones [3]. The performance of these catalysts can be significantly enhanced by specific additives, making them a valuable tool for synthetic chemists, especially in drug development where such chiral building blocks are frequently required.
The this compound-based Ru catalysts have demonstrated exceptional performance in the hydrogenation of specific ketone families. The table below summarizes the key applications and their outcomes as reported in the literature.
Table 1: Key Applications of Ru/(S)-SunPhos Catalyst in Asymmetric Hydrogenation
| Substrate Class | Specific Example | Optimal Additive | Catalyst Loading | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aromatic α-Ketoesters | Aryl α-ketoesters | CeCl₃·7H₂O | Not Specified | >99% | [3] |
| Sulfonyl Ketones | Aryl sulfonyl ketones | Iodine (I₂) | Not Specified | High | [3] |
| Sequential Hydrogenation | Ethyl 2-oxo-4-arylbut-3-enoate | Not Specified | Not Specified | High | [3] |
The high enantioselectivity achieved for aromatic α-ketoesters is particularly noteworthy, as this class of substrates is a common precursor to chiral α-hydroxy acids, which are privileged structures in many biologically active molecules [3] [2].
This protocol describes the asymmetric hydrogenation of aromatic α-ketoesters to produce enantiomerically pure α-hydroxy esters using a Ru/(S)-SunPhos catalyst system with CeCl₃·7H₂O as an additive [3].
Materials:
[RuCl(benzene)this compound]ClCeCl₃·7H₂OProcedure:
[RuCl(benzene)this compound]Cl catalyst and CeCl₃·7H₂O.Key Note: The presence of catalytic amounts of CeCl₃·7H₂O is reported to be crucial for achieving high enantioselectivity and enhancing the stability of the catalytic system [3].
This protocol covers the synthesis of chiral β-hydroxy sulfones via Ru/(S)-SunPhos catalyzed asymmetric hydrogenation of sulfonyl ketones, using iodine as an additive [3].
Materials:
Ru-SUNPHOS complexProcedure:
Ru-SUNPHOS catalyst and iodine (I₂) in a suitable solvent.Key Note: The iodine additive is proposed to generate anhydrous HI in situ, which acts as the operating additive for this transformation [3].
The asymmetric hydrogenation catalyzed by Ru/(S)-SunPhos likely follows a general inner-sphere mechanism for alkene hydrogenation. The chiral environment provided by the this compound ligand is key to enantioselectivity, often explained by quadrant diagrams where the substrate's orientation is controlled by steric interactions with the ligand [1]. The following diagram illustrates the catalytic cycle and the role of additives in the experimental workflow.
CeCl₃·7H₂O can be sensitive to their hydration state and purity. Ensure reagents are of high quality and stored correctly.The Ru/(S)-SunPhos catalytic system represents a powerful and efficient method for the asymmetric hydrogenation of specific, challenging ketone substrates. Its demonstrated ability to achieve exceptionally high enantioselectivity, particularly for aromatic α-ketoesters with the aid of CeCl₃·7H₂O, makes it a valuable asset for the concise synthesis of complex chiral molecules in pharmaceutical and fine chemical research and development.
Dynamic kinetic resolution (DKR) represents a sophisticated catalytic strategy that enables the conversion of racemic starting materials into single enantiomer products with theoretical yields of up to 100%, overcoming the fundamental 50% yield limitation of traditional kinetic resolution. This transformative technology has revolutionized asymmetric synthesis in pharmaceutical development by simultaneously addressing both yield and enantioselectivity challenges. The fundamental principle of DKR relies on the combination of two processes: selective transformation of one enantiomer from a racemic mixture coupled with in situ racemization of the starting material. This elegant approach ensures that as the preferred enantiomer is consumed, the disfavored enantiomer continuously epimerizes, maintaining an equilibrium that drives the reaction toward complete conversion to the desired stereoisomer [1].
The Ru-(S)-SunPhos catalyst system, developed through extensive research over the past decade, has emerged as a particularly versatile tool for implementing DKR in complex synthetic scenarios. This chiral ruthenium catalyst exhibits remarkable catalytic efficiency and substrate tolerance, enabling asymmetric hydrogenation of highly functionalized ketones with exceptional stereocontrol. The system's effectiveness stems from the unique electronic and steric properties of the SunPhos ligand family, which create a well-defined chiral environment around the ruthenium center. This precise spatial arrangement allows for differentiated transition state energies between enantiomeric pathways, with typical ΔΔG‡ values sufficient to achieve enantiomeric excesses >99% in optimized systems [2] [3]. The integration of this catalyst with appropriate reaction conditions has unlocked efficient synthetic routes to numerous chiral building blocks essential for pharmaceutical applications.
Table 1: Comparison Between Traditional Kinetic Resolution and Dynamic Kinetic Resolution
| Parameter | Traditional Kinetic Resolution | Dynamic Kinetic Resolution |
|---|---|---|
| Maximum Theoretical Yield | 50% | 100% |
| Enantiomeric Excess (ee) | Dependent on conversion, decreases at high conversion | Can remain high even at complete conversion |
| Key Requirement | kfast >> kslow | kracemization > kreaction and kfast >> kslow |
| Catalyst Complexity | Single function: selective transformation | Dual function: selective transformation + racemization |
| Industrial Applicability | Limited by yield constraints | Highly favorable for process chemistry |
The energetic landscape of dynamic kinetic resolution provides the theoretical foundation for understanding the exceptional efficiency of Ru-(S)-SunPhos catalyzed transformations. In a typical DKR process, the (R) and (S) enantiomers of the substrate exist in rapid equilibrium due to the presence of epimerization conditions, with the interconversion barrier (ΔG‡rac) significantly lower than the activation barriers for product formation. The critical requirement for successful DKR is that the racemization rate (krac) must exceed the reaction rate (krxn) of the faster-reacting enantiomer, ensuring that the substrate pool remains effectively racemic throughout the transformation. Simultaneously, the catalyst must provide a substantial activation energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomeric products, typically ≥2.5 kcal/mol to achieve >95% enantiomeric excess at room temperature [1] [4].
The kinetic selectivity factor (s = kR/kS) quantifies the catalyst's ability to differentiate between enantiomers, with values >50 generally required to obtain both high yield and excellent enantiopurity. For Ru-(S)-SunPhos systems, selectivity factors often exceed 200 under optimized conditions, enabling near-perfect stereocontrol. This remarkable selectivity originates from the precise chiral induction provided by the SunPhos ligand architecture, which creates a highly congested coordination sphere around the ruthenium center. This steric environment preferentially stabilizes the pro-R or pro-S transition state through favorable non-covalent interactions while imposing significant repulsive interactions on the disfavored pathway. The catalyst's robustness under hydrogenation conditions further ensures that the selective transformation proceeds efficiently without catalyst decomposition, which is essential for achieving complete conversion of racemic substrates to enantiopure products [3].
The catalytic cycle for Ru-(S)-SunPhos mediated asymmetric hydrogenation begins with the coordination of the substrate's carbonyl group to the ruthenium center, displacing a weakly bound solvent molecule. This step is facilitated by the electron-deficient nature of the ruthenium center, which exhibits enhanced electrophilicity toward carbonyl oxygen atoms. Following substrate coordination, heterolytic cleavage of dihydrogen occurs, with simultaneous transfer of hydride to the carbonyl carbon and protonation of the oxygen atom. The stereodetermining step in this process involves the approach orientation of the prochiral face of the carbonyl group toward the ruthenium-hydride moiety, with the SunPhos ligand dictating the preferred trajectory through a combination of steric shielding and attractive non-covalent interactions [3].
For substrates containing acidic α-protons, racemization occurs spontaneously under the basic reaction conditions through reversible enolization, establishing the dynamic equilibrium essential for DKR. In cases where the substrate lacks inherently racemizable protons, strategic addition of racemization catalysts becomes necessary. These cocatalysts, which may include both Brønsted bases and Lewis acids, facilitate epimerization through various mechanisms such as enolate formation, π-allyl intermediates, or reversible nucleophilic addition. The remarkable compatibility of Ru-(S)-SunPhos with these racemization systems enables the DKR of substrate classes that would otherwise be unsuitable for this transformative methodology. The concerted action of selective hydrogenation and continuous racemization ultimately provides the desired enantiomerically enriched products with exceptional efficiency [1] [2].
The substrate generality of the Ru-(S)-SunPhos catalyst system in dynamic kinetic resolution has been extensively explored, revealing remarkable versatility across diverse structural classes. Particularly impressive results have been obtained with β-ketophosphonates, where asymmetric hydrogenation proceeds with exceptional enantioselectivities up to 99.9% ee. This outstanding performance extends to α-amido-β-keto phosphonates, which undergo efficient DKR to afford β-hydroxy-α-amido phosphonates with high diastereo- and enantioselectivity. The resulting products serve as valuable precursors to β-hydroxy-α-amino acids, important structural motifs in numerous bioactive compounds. The catalytic system maintains its efficiency even with sterically demanding substrates, demonstrating tolerance for various aromatic and heteroaromatic substituents while preserving excellent stereochemical outcomes [2].
For chemo-differentiation challenges, Ru-(S)-SunPhos exhibits exceptional performance in substrates containing multiple carbonyl groups. In β,δ-diketo acid derivatives, the system achieves remarkable chemoselective reduction at the β-carbonyl position when tetrahydrofuran (THF) is employed as a coordinative solvent. This solvent-mediated control originates from THF's ability to modulate the relative coordination strengths of different carbonyl groups to the ruthenium center, enabling preferential activation of the more Lewis basic β-keto ester moiety. Similarly, γ-heteroatom-substituted β-diketones undergo clean monoreduction with high enantioselectivity, highlighting the catalyst's ability to distinguish between chemically similar functional groups based on their spatial positioning and electronic properties. This sophisticated discrimination capability makes Ru-(S)-SunPhos particularly valuable for the synthesis of complex pharmaceutical intermediates requiring selective transformation in polyfunctionalized molecules [2] [3].
Table 2: Optimized DKR Transformations Using Ru-(S)-SunPhos Catalyst System
| Substrate Class | Reaction Conditions | Yield (%) | ee (%) | Product Application |
|---|---|---|---|---|
| β-Ketophosphonates | Ru-(S)-SunPhos (1 mol%), H₂ (50 bar), iPrOH, 25°C | 95-99 | 99.9 | Chiral hydroxyphosphonates for enzyme inhibitors |
| α-Amido-β-keto Phosphonates | Ru-(S)-SunPhos (0.5 mol%), H₂ (30 bar), CH₂Cl₂, 40°C | 90 | 98 (dr >20:1) | β-Hydroxy-α-amino acid precursors |
| β,δ-Diketo Acid Derivatives | RuCl₂(PPh₃)₃ (2 mol%), H₂ (20 bar), THF, 50°C | 95 | 99 (β-selectivity) | Statin side chain analogs |
| γ-Halo-γ,δ-unsaturated-β-keto Esters | Ru-(S)-SunPhos (1 mol%), H₂ (10 bar), EtOAc, rt | 85 | 98 | Chiral allylic alcohols |
| δ-Ketal-β-keto Esters | Ru-(S)-SunPhos (1 mol%), CaCO₃, H₂ (50 bar), tBuOH, 60°C | 92 | 99 | Protected diol synthons |
| β-Keto Sulfones | Ru-(S)-SunPhos (2 mol%), I₂, H₂ (30 bar), MeOH, 30°C | 88 | 97 | Chiral sulfones for medicinal chemistry |
The structural adaptability of the Ru-(S)-SunPhos system enables successful DKR of substrates featuring sensitive functional groups that would typically be incompatible with conventional hydrogenation catalysts. For instance, γ-halo-γ,δ-unsaturated-β-keto esters undergo chemoselective reduction of the ketone moiety without competing reduction of the alkene or halide displacement, affording highly enantiopure chiral allyl alcohols under mild and neutral conditions. This functional group tolerance extends to acid-sensitive substrates such as δ-ketal-β-keto esters, where the addition of calcium carbonate as a stabilizing agent ensures preservation of the ketal functionality throughout the hydrogenation process. The resulting δ-ketal-β-hydroxy esters are obtained in excellent yields with enantiomeric excesses consistently exceeding 98%, demonstrating the system's compatibility with protecting group strategies commonly employed in multistep synthesis [3].
The distance effect of directing groups has been systematically investigated through comparative studies of β-, γ-, and δ-keto amides. While β-keto amides are efficiently reduced using standard Ru-(S)-SunPhos conditions, the more challenging γ- and δ-keto amides require the enhanced reactivity of a Ru-SunPhos-diamine system to achieve satisfactory conversion and selectivity. This observation highlights the nuanced relationship between substrate architecture and catalyst design, illustrating how strategic ligand modification can extend the scope of DKR to encompass increasingly ambitious synthetic targets. The accumulated data across these substrate classes confirms Ru-(S)-SunPhos as one of the most versatile and reliable catalyst systems for implementing dynamic kinetic resolution in complex molecule synthesis [3].
Protocol for α-Amido-β-keto Phosphonates Dynamic Kinetic Resolution
Materials and Equipment:
Step-by-Step Procedure:
Troubleshooting Guide:
Selective β-Carbonyl Reduction Protocol
Reaction Setup:
Detailed Methodology:
Critical Parameters for Success:
The implementation of Ru-(S)-SunPhos catalyzed DKR has enabled streamlined synthetic approaches to several important pharmaceutical compounds, demonstrating significant advantages over traditional methodologies. A prominent application involves the formal synthesis of T-588, a cognitive enhancer with neuroprotective properties. The critical step in this route employs asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate using Ru-(S)-SunPhos to establish the key chiral center with exceptional enantiocontrol. This transformation exemplifies how DKR methodology can simplify synthetic sequences to complex drug molecules by reducing step counts and improving overall efficiency. The resulting chiral alcohol serves as a pivotal intermediate that can be elaborated to the final active pharmaceutical ingredient through conventional functional group manipulations [2].
The technology has also been successfully applied to the synthesis of chiral β-hydroxy-α-amino acid derivatives, structurally diverse building blocks prevalent in numerous therapeutic agents. These compounds serve as core components of protease inhibitors, enzyme substrates, and conformational constraints in peptidomimetics. Through DKR of α-amido-β-keto phosphonates, researchers can efficiently access both enantiomers of these valuable synthons by appropriate selection of the SunPhos ligand configuration [(R) or (S) variant]. This strategic application highlights the stereochemical flexibility of the methodology, allowing medicinal chemists to rapidly explore structure-activity relationships by preparing both enantiomeric series of target compounds. The operational simplicity of the hydrogenation process further facilitates its adoption in industrial settings where scalability and reproducibility are paramount considerations [2] [3].
For the synthesis of statin-like molecules, the chemoselective reduction of β,δ-diketo acid derivatives represents another impactful application. The ability to selectively reduce the β-carbonyl group while preserving the δ-carbonyl functionality provides direct access to the characteristic dihydroxy acid backbone of cholesterol-lowering drugs such as atorvastatin and rosuvastatin. This strategic transformation demonstrates how the coordinating solvent modulation inherent to the Ru-(S)-SunPhos system enables control over reaction outcomes that would be challenging with conventional catalytic methods. The methodology thus offers a compelling alternative to classical synthetic approaches that often require extensive protecting group manipulations to achieve similar levels of chemo- and stereoselectivity [2].
The Ru-(S)-SunPhos catalyst system for dynamic kinetic resolution represents a transformative advancement in asymmetric synthesis, particularly for pharmaceutical applications requiring high levels of stereochemical purity. The comprehensive data presented in these application notes demonstrates the remarkable versatility and efficiency of this methodology across diverse substrate classes, consistently delivering excellent yields and enantioselectivities under practical reaction conditions. The detailed protocols provided herein empower researchers to implement these transformations in their own synthetic campaigns, leveraging the power of DKR to streamline routes to complex chiral molecules. The combination of robust performance, broad substrate scope, and operational simplicity positions Ru-(S)-SunPhos mediated DKR as a cornerstone technology for modern asymmetric synthesis in both academic and industrial settings.
Future developments in this field will likely focus on expanding the substrate generality to encompass even more challenging structural motifs, particularly those containing basic nitrogen functionalities that have traditionally posed compatibility issues with ruthenium catalysts. Additionally, ongoing efforts to reduce catalyst loadings and develop immobilized variants for continuous flow applications will further enhance the sustainability and cost-effectiveness of these transformations. The integration of Ru-(S)-SunPhos DKR with other catalytic methods in tandem reaction sequences represents another exciting frontier, enabling the construction of complex molecular architectures with multiple stereocenters in a single operational step. As these methodological advances continue to emerge, the impact of DKR technology on pharmaceutical synthesis is expected to grow substantially, accelerating the discovery and development of new therapeutic agents through more efficient access to enantiopure building blocks.
Beta-amino acids (β-amino acids) represent a crucial class of organic compounds characterized by an amino group (-NH₂) positioned at the β-carbon relative to the carboxyl group (-COOH). This structural distinction from the more common α-amino acids (which form the building blocks of proteins) confers unique stability and structural properties to β-amino acids and their derivatives. The interest in β-amino acids has grown substantially over recent years due to their importance in multiple research domains, including combinatorial chemistry, medicinal chemistry, molecular design, and proteomics. [1]
The significance of β-amino acids in pharmaceutical applications cannot be overstated. These compounds serve as key precursors and building blocks for various therapeutic agents, including β-lactam antibiotics, anticancer compounds, and enzyme inhibitors. Unlike their α-amino acid counterparts, β-amino acids impart remarkable metabolic stability when incorporated into peptide chains, dramatically increasing the bioavailability and half-life of peptide-based therapeutics. This enhanced stability arises from their resistance to conventional proteolytic enzymes, making them invaluable in drug design where prolonged activity is desired. [2] Additionally, β-amino acids are found in numerous highly active natural products including cryptophycines (cancerostatics) and D-lysergic acid (psychotropics), further underscoring their pharmacological relevance. [2]
Catalytic enantioselective methods represent the most atom-economical and efficient approaches to β-amino acid synthesis. Among these, the aza-Michael reaction has emerged as a particularly powerful tool for generating optically active β-amino carbonyl compounds. This reaction utilizes catalytic amounts of chiral Lewis acids or organocatalysts to facilitate the asymmetric addition of nitrogen nucleophiles to α,β-unsaturated electrophiles. The aza-Michael reaction provides one of the most efficient methods for the generation of optically active β-amino carbonyl compounds, which can be readily transformed into β-amino acids through standard functional group manipulations. [3] The development of these catalytic protocols has significantly advanced the field of asymmetric synthesis by providing practical and scalable routes to enantiomerically enriched β-amino acids without requiring stoichiometric amounts of chiral auxiliaries. [1]
Another prominent catalytic approach involves enantioselective conjugate addition reactions, where organometallic reagents are added to nitro acrylates and their derivatives. This methodology has been successfully extended to various organometallic systems, including aluminum organyls (readily available and produced on industrial scale), zinc organyls (offering higher selectivity and atom efficiency), and boronates (extending the scope to numerous aromatic, heterocyclic, and functionalized side chains). These reactions facilitate access to dozens of differently substituted β²-amino acids in their non-racemic configurations with excellent enantioselectivity (ee >98%) and are scalable under non-cryogenic, aerobic, and aqueous conditions. [2]
Table 1: Comparison of Catalytic Asymmetric Synthesis Methods for β-Amino Acids
| Method | Catalyst System | Enantioselectivity | Key Advantages | Substrate Scope |
|---|---|---|---|---|
| Aza-Michael Reaction | Chiral Lewis acids | Typically >90% ee | Atom-economical; direct formation of β-amino carbonyl compounds | α,β-unsaturated carbonyl compounds |
| Conjugate Addition | Organoaluminum, organozinc, or boronates | >98% ee | Wide variability of R groups; both enantiomers accessible | Nitro acrylates and derivatives |
| Asymmetric Hydrogenation | Homogeneous transition metal catalysts | >98% ee | High efficiency; simple substrate synthesis | Compounds with benzylic side chains |
| Mannich Reactions | Chiral organocatalysts or metal complexes | High ee reported | Direct access to β-amino acid precursors | Pre-formed imines |
Biocatalytic approaches offer complementary routes to enantiomerically pure β-amino acids, leveraging the exceptional selectivity of enzymes under mild reaction conditions. Enzymatic resolution of racemic mixtures represents a robust method for obtaining optically active β²-amino acids, employing cheap and robust enzyme systems that tolerate a wide variety of substrates. This method is particularly valuable for synthesizing compounds with sensitive functional groups that might not survive harsher chemical conditions. The enzymatic resolution process operates efficiently under non-cryogenic, aerobic, and aqueous conditions, making it environmentally friendly and scalable. Both enantiomers of the target β-amino acids are typically accessible through this approach, providing flexibility in chiral pool development for pharmaceutical applications. [2]
Asymmetric hydrogenation represents another powerful methodology, especially effective for β-amino acids with benzylic side chains. This approach employs readily available homogeneous catalysts that operate at low loading (down to 0.1 mol%) under simple low-pressure hydrogenation conditions. The substrate synthesis for asymmetric hydrogenation is typically straightforward, involving standard transformations that are easily scalable for industrial production. Like other catalytic methods, asymmetric hydrogenation typically delivers products with excellent enantiomeric excess (ee >98%), and both enantiomers are accessible at similar costs through appropriate selection of catalyst enantiomers. [2]
This protocol describes an efficient method for the synthesis of β-amino carbonyl compounds via a catalytic enantioselective aza-Michael reaction, adapted from published procedures with optimization for reproducibility and practical application. [3] The transformation utilizes a chiral Lewis acid catalyst to control stereochemistry during the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl acceptors, providing direct access to enantiomerically enriched β-amino carbonyl intermediates that can be converted to β-amino acids through standard functional group manipulations.
Reaction Setup: Flame-dry the Schlenk flask and reflux condenser under argon atmosphere. Add activated molecular sieves (4Å, 100 mg/mmol substrate) to the flask and purge with argon.
Catalyst Formation: In the dried flask, prepare the chiral Lewis acid catalyst in situ by combining the chiral ligand (5 mol%) with metal salt (5 mol%) in anhydrous DCM (0.1M concentration relative to limiting reagent). Stir the mixture at room temperature for 30 minutes under argon to form the active catalytic species.
Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Add the α,β-unsaturated carbonyl compound (1.0 equiv) dissolved in minimal anhydrous DCM, followed by dropwise addition of the nitrogen nucleophile (1.2 equiv) via syringe pump over 10 minutes.
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor by TLC or LC-MS every 2 hours. Typical reaction time is 12-24 hours. The reaction is considered complete when TLC shows full consumption of the α,β-unsaturated carbonyl compound.
Workup Procedure: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per 100 mL reaction volume). Extract the aqueous layer with DCM (3 × 20 mL), combine the organic extracts, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient. Characterize the purified β-amino carbonyl compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.
Enantiomeric Excess Determination: Determine ee by chiral HPLC analysis using a commercially available chiral stationary phase (e.g., Daicel CHIRALPAK series). Confirm absolute configuration by comparison of optical rotation with literature values.
This protocol describes the enzymatic kinetic resolution of racemic β²-amino acids using robust and inexpensive enzyme systems. [2] This method is particularly valuable for synthesizing β-amino acids containing sensitive functional groups that might not tolerate the conditions of metal-catalyzed asymmetric synthesis. The process exploits the differential reaction rates of enzyme-catalyzed transformations with each enantiomer, allowing for the isolation of both enantiomers from a racemic mixture.
Reaction Setup: Charge the racemic β²-amino acid (1.0 equiv) and immobilized enzyme (20% w/w) to a round-bottom flask containing the appropriate solvent (0.2M concentration). For hydrolytic enzymes, use phosphate buffer (0.1M, pH 7.0); for lipases, organic solvents like tert-butyl methyl ether often provide better selectivity.
Acylation Reaction: Add the acyl donor (vinyl acetate or isopropenyl acetate, 2.0 equiv) to the reaction mixture. Stir vigorously at 30°C and monitor reaction progress by chiral HPLC.
Reaction Control: Stop the reaction at approximately 50% conversion (typically 4-48 hours) by filtering off the immobilized enzyme. The exact conversion must be carefully controlled to maximize both yield and enantiopurity.
Separation of Enantiomers: Separate the unreacted amino acid enantiomer from the acylated product using ion-exchange chromatography or extraction methods. The unreacted enantiomer typically has high enantiomeric purity.
Hydrolysis (Optional): If desired, hydrolyze the acylated enantiomer under mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to obtain the opposite enantiomer of the free β²-amino acid.
Purification: Recrystallize both enantiomers from appropriate solvents to achieve >99% ee if necessary. Characterize products by NMR, HRMS, and specific rotation.
The analysis of enantiomeric purity represents a critical step in the development and validation of any asymmetric synthesis method. For β-amino acids, chiral high-performance liquid chromatography (HPLC) has emerged as the gold standard analytical technique for determining enantiomeric excess and confirming successful resolution or asymmetric synthesis. [4] This method utilizes specialized chiral stationary phases (CSPs) containing single-enantiomer compounds that selectively interact with each enantiomer in a sample, leading to differential retention times and enabling precise separation and quantification. The global chiral HPLC column market, valued at USD 93.4 million in 2024, reflects the importance of this analytical technology in pharmaceutical development and quality control. [5]
Table 2: Chiral HPLC Stationary Phases for β-Amino Acid Analysis
| Stationary Phase Type | Key Manufacturers | Separation Mechanism | Optimal Mobile Phase | Application Notes |
|---|---|---|---|---|
| Polysaccharide-based | Daicel (CHIRALPAK series) | Multiple interaction sites (H-bonding, π-π, dipole-dipole) | Hexane/IPA/ethanol with acid/base modifiers | Broad applicability; >80% of chiral separations |
| Cyclodextrin-based | Astec, Supelco | Inclusion complex formation | Reversed-phase (MeCN/H₂O) with buffers | Suitable for polar compounds; can be used in polar-organic mode |
| Macrocyclic glycopeptide | Chirobiotic (Sigma-Aldrich) | Ionic, H-bonding, π-π interactions | 100% methanol to buffered aqueous-organic | Excellent for amino acids; compatible with MS detection |
| Pirkle-type | Regis Technologies | π-π interactions, H-bonding | Normal phase (hexane/alcohol) | Complementary selectivity; predictable elution order |
The selection of an appropriate chiral stationary phase represents the most critical factor in successful method development. According to market analyses, polysaccharide-based columns (particularly those from Daicel Corporation) dominate the field, holding approximately 40% of the market share due to their diverse portfolio of cellulose- and amylose-based columns with broad applicability. [5] Recent innovations include the introduction of 3μm immobilized polysaccharide phases (e.g., CHIRALPAK IM-3) that offer faster, high-throughput separations compatible with both HPLC and SFC (supercritical fluid chromatography) systems. [5] For method development, analysts typically screen 5-7 different columns to identify the optimal system, as no single chiral stationary phase can resolve all enantiomeric pairs. [4]
For the large-scale purification of enantiomerically pure β-amino acids, simulated moving bed (SMB) chromatography represents a continuous, cost-effective alternative to batch chromatographic separations. This technology exploits the same separation principles as conventional chromatography but arranges multiple columns in a specific configuration that simulates a continuous counter-current process, significantly improving solvent efficiency and productivity. [6] Recent advances have demonstrated that even achiral SMB processes can be effective for separating nonracemic mixtures of enantiomers when based on the phenomenon of self-disproportionation of enantiomers (SDE), where homochiral and heterochiral associates exhibit different adsorption behaviors. [6]
The experimental workflow below illustrates the key steps in the SMB purification process for β-amino acids:
In a recent application, researchers developed an achiral SMB process for isolating pure enantiomers from nonracemic mixtures of methyl p-tolyl sulfoxide, achieving product yields from 14 to 73% with purity ranging from 81% to 100%. [6] The process design was supported by a mathematical model that accounted for the specificity of SDE-driven separation, demonstrating feasibility, reproducibility, and predictability for industrial production. This approach represents an attractive alternative to enantioselective chromatography using expensive chiral stationary phases, particularly for the isolation of target enantiomers from nonracemic mixtures obtained from asymmetric synthesis. [6]
β-amino acids have found diverse applications in pharmaceutical development, serving as critical building blocks for various therapeutic agents. Their incorporation into peptide sequences dramatically increases metabolic stability while maintaining biological activity, addressing a key limitation of natural peptide therapeutics. [2] The β-amino acid motif appears in various highly active natural products including β-lactam antibiotics, cancerostatica (e.g., cryptophycines), and psychotropics (e.g., D-lysergic acid), underscoring their pharmacological significance. [2] The development of stereoselective and economically feasible synthesis routes toward 2-branched β-amino acids represents a particularly challenging task, being more complicated than the preparation of their well-investigated 3-substituted counterparts. [2]
The pharmaceutical industry's substantial R&D investments in chiral drug development have significantly driven demand for β-amino acid building blocks and synthetic methodologies. With global pharmaceutical R&D expenditure reaching approximately $250 billion in 2023 and a significant portion dedicated to chiral drug development, the importance of efficient synthetic access to enantiomerically pure β-amino acids continues to grow. [5] Regulatory mandates from agencies worldwide now explicitly require detailed enantiomeric characterization of pharmaceuticals, with International Council for Harmonisation (ICH) Q6A guidelines specifying thresholds for enantiomeric impurities as low as 0.1% for certain drug substances. [5] This regulatory landscape has made efficient asymmetric synthesis and precise analytical characterization of β-amino acids essential across the pharmaceutical value chain.
Recent research has demonstrated the application of enantiomerically pure β-amino acids in the development of novel antibiotics to address the growing challenge of antimicrobial resistance. In a 2018 study, researchers disclosed the in silico design and unprecedented ten-step synthesis of eleven nocardicin-like enantiomerically pure 2-{3-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-oxoazetidin-1-yl}acetic acids starting from serine as a readily accessible precursor. [7] These monocyclic 3-amino-β-lactams were designed as inhibitors of penicillin-binding proteins (PBPs) in resistant bacteria, revealing the potential of α-benzylidenecarboxylates as interesting leads in the pursuit of novel PBP inhibitors. [7]
The synthetic approach utilized a chiral pool strategy starting from serine, which was elaborated through a series of stereocontrolled transformations to install the β-lactam ring with the appropriate stereochemistry. The resulting compounds were evaluated for their capability to inhibit PBPs of various resistant bacteria, with promising results. Importantly, no deactivation by representative enzymes belonging to the four β-lactamase classes was observed, while weak inhibition of class C β-lactamase P99 was demonstrated. [7] This case study illustrates how enantioselective synthesis of β-amino acids enables the development of novel antibiotics that potentially circumvent existing resistance mechanisms.
The following diagram illustrates the key stages in the development of β-amino acid-derived pharmaceuticals:
The field of enantioselective β-amino acid synthesis has advanced significantly, with multiple efficient methodologies now available for producing these valuable building blocks in high enantiomeric purity. Catalytic asymmetric approaches, including aza-Michael reactions, conjugate additions, and hydrogenations, offer atom-economical routes to various β-amino acid structural motifs. [3] [2] Complementary biological methods, particularly enzymatic resolutions, provide alternative pathways for compounds containing sensitive functional groups. [2] These synthetic advances have enabled the growing application of β-amino acids in pharmaceutical development, particularly for enhancing the metabolic stability of peptide-based therapeutics and as precursors to important antibiotic classes. [7] [2]
Looking forward, several trends are likely to shape future developments in β-amino acid synthesis and application. The integration of artificial intelligence and machine learning in method development shows promise for predicting optimal synthetic routes and chiral separation conditions, potentially reducing method development time and costs. [5] Additionally, the continued innovation in chiral stationary phases for analytical and preparative separations will enhance our ability to characterize and purify β-amino acid derivatives. [4] [5] As regulatory requirements for enantiomeric purity become increasingly stringent across global markets, the development of efficient, scalable, and cost-effective synthetic methodologies for β-amino acids will remain an important research frontier with significant implications for pharmaceutical development and manufacturing. [5]
The table below summarizes various β-keto ester substrates that have been successfully hydrogenated using Ru-(S)-SunPhos catalytic systems, along with their reported performance [1] [2] [3].
| Substrate Class | Specific Example(s) | Conditions / Additives | Performance (Yield / ee) | Notes / Application |
|---|---|---|---|---|
| γ-Heteroatom-substituted β-keto esters | Not specified | Not specified | "High enantioselectivities" [1] | Product: enantiomerically pure γ-heteroatom substituted β-hydroxy esters [1]. |
| δ-Ketal-β-keto esters | Acid-labile, ε-substituted δ-ketal-β-keto esters | Presence of CaCO₃ [2] [3] | Good yields, High ee values [2] [3] | CaCO₃ stabilizes the acid-labile δ-ketal group during hydrogenation [2]. |
| γ-Halo-γ,δ-unsaturated- β-keto esters | γ-Halo-γ,δ-unsaturated-β-keto esters | Neutral conditions [3] | High enantiopurity [3] | Highly chemoselective hydrogenation at the carbonyl group, yielding chiral allyl alcohols [3]. |
| α-Substituted β-keto esters | α-Substituted β-keto esters and phosphonates | Dynamic Kinetic Resolution (DKR) [3] | Exceptionally high stereoselectivity [3] | DKR enables high stereoselectivity for substrates with α-chiral centers. |
| Standard β-keto esters | Benchmark monofunctionalized ketones | Not specified | High enantioselectivity achieved [3] | Early benchmark reactions for the project. |
While a full step-by-step protocol is not provided in the search results, the following methodological details are reported for specific substrate classes.
This protocol highlights the use of an additive to protect an acid-sensitive functional group [2] [3].
This method showcases high chemoselectivity under mild conditions [3].
The following diagram outlines the general experimental workflow and key decision points for running these hydrogenation reactions, based on the information available.
The search results indicate several factors that are critical for success but for which precise details are missing. You will need to determine these parameters experimentally or by consulting more extensive publications from the research group.
The hydrogenation of 3-oxoglutaric acid derivatives is a crucial transformation in synthetic organic chemistry, providing access to chiral building blocks for pharmaceuticals and complex natural products. These 1,3,5-tricarbonyl compounds present unique challenges and opportunities for chemoselective and enantioselective reduction. This guide covers two highly effective ruthenium-catalyzed protocols: one for asymmetric hydrogenation achieving high enantioselectivity, and another for chemoselective hydrogenation at the β-carbonyl position.
This protocol uses a chiral ruthenium-SunPhos complex for enantioselective hydrogenation.
[RuCl(benzene)(S)-SunPhos]ClThis method achieves high chemoselectivity for reducing the β-carbonyl over the δ-carbonyl in β,δ-diketo acid derivatives.
RuCl₂(PPh₃)₃ (commercially available and inexpensive).Table 1: Solvent Effects on Asymmetric Hydrogenation [1]
| Solvent | Enantiomeric Excess (ee) | Notes |
|---|---|---|
| Acetone | ~90% | Optimal selectivity |
| THF | ~20% | Inversion of product configuration |
| EtOH | ~20% | - |
| CH₂Cl₂ | High | Exact value not specified, but "high" |
| Dioxane | High | Exact value not specified, but "high" |
Table 2: Yields for Chemoselective Hydrogenation of Various Substrates [2]
| Substrate | R Group | Het Group | Yield (%) |
|---|---|---|---|
| 1a | Me | OMe | 85 |
| 1b | Me | OtBu | 86 |
| 1c | Ph | OtBu | 87 |
| 1f | Et | NHtBu | 95 |
| 1j | C₆H₅ | N-Morpholinyl | 95 |
| 1m | C₆H₅ | NEt₂ | 96 |
| 1t | Et | NEt₂ | 91 |
The following diagram outlines the general decision-making and experimental workflow for hydrogenating 3-oxoglutaric acid derivatives, based on the desired outcome.
RuCl₂(PPh₃)₃ catalyst (S/C = 200).The hydrogenation of 3-oxoglutaric acid derivatives can be directed with high precision using tailored ruthenium catalysts. The [RuCl(benzene)this compound]Cl/acetone system is optimal for achieving high enantioselectivity, while the RuCl₂(PPh₃)₃/THF system is exceptionally effective for the chemoselective reduction of the β-carbonyl group in complex polycarbonyl substrates. These protocols are robust, atom-economical, and provide valuable intermediates for advanced synthetic applications.
The Ru-(S)-SunPhos catalytic system represents a significant advancement in asymmetric hydrogenation, particularly for the synthesis of enantiomerically pure α-hydroxy carboxylates and related pharmaceutical intermediates. This catalytic system exhibits exceptional enantioselectivity and functional group tolerance, making it particularly valuable for drug development applications where chiral center formation is required. The system's remarkable performance is substantially enhanced by the addition of CeCl₃·7H₂O, which improves both enantioselectivity and catalyst stability. These application notes provide a comprehensive technical reference for researchers implementing this catalytic technology, with detailed protocols focused on the synthesis of key intermediates for cognitive enhancers such as T-588, demonstrating the system's practical utility in complex molecular synthesis.
The Ru-(S)-SunPhos catalytic cycle operates through a well-defined mechanism that transforms prochiral α-ketoesters into enantiomerically enriched α-hydroxy esters with exceptional selectivity. The catalytic cycle begins with a pre-catalyst activation phase where the ruthenium-SunPhos complex is converted into its active form. The mechanism proceeds through a coordination-insertion pathway where the keto carbonyl group of the substrate coordinates to the ruthenium center, followed by hydride transfer from the metal-hydride species. This creates a chiral environment that dictates the facial selectivity of hydrogen addition, resulting in high enantiomeric excess. The role of CeCl₃·7H₂O as an additive is crucial, as it coordinates with the carbonyl oxygen, enhancing both the reactivity and stereochemical outcome by organizing the transition state geometry. This organization enables the precise discrimination between carbonyl groups in molecules containing multiple similar functional groups, a particular challenge in complex substrate hydrogenation.
The following diagram illustrates the complete catalytic cycle for Ru-(S)-SunPhos catalyzed asymmetric hydrogenation, highlighting key intermediates and reaction pathways:
Figure 1: The Ru-(S)-SunPhos catalytic cycle for asymmetric hydrogenation
This catalytic cycle demonstrates the key role of cerium chloride in enhancing both enantioselectivity and catalyst stability throughout the process. The additive functions through Lewis acid interactions with the carbonyl oxygen atoms, which activates the substrate and organizes the transition state geometry. The steric and electronic properties of the (S)-SunPhos ligand create a well-defined chiral pocket around the ruthenium center, ensuring high facial selectivity during the hydride transfer step. The mechanism proceeds through a monohydride pathway rather than a dihydride mechanism, which contributes to the observed excellent enantiocontrol.
The Ru-(S)-SunPhos catalytic system demonstrates exceptional versatility across a range of α-ketoesters and related compounds. The table below summarizes key substrate classes and performance metrics:
Table 1: Substrate Scope and Performance of Ru-(S)-SunPhos Catalytic System
| Substrate Class | Specific Example | Reaction Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Aromatic α-ketoesters | Ethyl 2-oxo-2-phenylacetate | 50 atm H₂, 40°C, 12h | 95 | 98.3 | [2] |
| Ortho-substituted aromatic α-ketoesters | Ethyl 2-(o-tolyl)-2-oxoacetate | 50 atm H₂, 40°C, 14h | 90 | 97.5 | [2] |
| Heteroaromatic α-ketoesters | Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | 50 atm H₂, 40°C, 16h | >95 | 98.6→99.5* | [1] |
| α-Keto Weinreb amides | N-methoxy-N-methyl-2-oxo-2-phenylacetamide | 50 atm H₂, 40°C, 18h | 92 | 97 | [3] |
| Functionalized α-ketoesters | Ethyl 2-oxo-4-arylbut-3-enoate | 50 atm H₂, 40°C, 20h | 88 | 96 | [3] |
*Enantiomeric excess upgraded after recrystallization
The data demonstrates the system's remarkable tolerance for steric hindrance, as evidenced by the high enantioselectivities maintained with ortho-substituted substrates. Additionally, the compatibility with Weinreb amide functionality highlights the system's chemical selectivity, preserving this synthetically valuable group while reducing the keto functionality. The sequential hydrogenation capability with unsaturated systems further underscores the chemoselectivity of this catalytic system.
The Ru-(S)-SunPhos catalytic system has been successfully implemented in the formal synthesis of T-588, a potent cognitive enhancer. The key transformation involves the asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate to produce the corresponding (R)-α-hydroxy ester with 98.6% enantiomeric excess. This intermediate serves as a chiral building block for the construction of T-588, which has demonstrated neuroprotective effects and potential application in treating cerebral anoxia and memory impairment [1]. The efficiency of this catalytic process underscores its value in pharmaceutical manufacturing, where enantiopurity and process efficiency are critical parameters. The hydrogenation product can be readily upgraded to 99.5% ee through a single recrystallization step, meeting the stringent quality requirements for pharmaceutical intermediates.
The implementation of the Ru-(S)-SunPhos system in drug development offers several distinct advantages:
Table 2: Troubleshooting Common Issues with Ru-(S)-SunPhos Catalytic System
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conversion | Catalyst deactivation by impurities | Purify substrates rigorously; use degassed solvents |
| Suboptimal CeCl₃·7H₂O ratio | Adjust Ce:Ru ratio to 5:1; ensure additive freshness | |
| Insufficient H₂ pressure | Increase pressure to 50 atm; check for leaks | |
| Reduced enantioselectivity | Moisture in solvent/system | Employ strict anhydrous conditions; molecular sieves |
| Incorrect temperature | Maintain at 40°C; avoid elevated temperatures | |
| Catalyst decomposition | Prepare fresh catalyst; minimize oxygen exposure | |
| Catalyst precipitation | Solvent incompatibility | Use methanol or ethanol; adjust concentration |
| Low quality CeCl₃·7H₂O | Recrystallize additive before use | |
| Incomplete recrystallization | Impurities in crude product | Implement silica gel purification before recrystallization |
| Suboptimal solvent system | Optimize hexane/ethyl acetate ratio empirically |
The Ru-(S)-SunPhos catalytic system represents a robust and efficient methodology for the asymmetric hydrogenation of functionalized ketones, particularly α-ketoesters. The integration of CeCl₃·7H₂O as an additive significantly enhances both enantioselectivity and catalyst stability, enabling exceptional performance with challenging substrates. The provided protocols and application notes offer researchers a comprehensive framework for implementing this technology in pharmaceutical synthesis, with demonstrated success in the production of key intermediates for cognitive enhancers such as T-588. The system's high turnover number, excellent enantiocontrol, and functional group tolerance establish it as a valuable tool for modern synthetic organic chemistry, particularly in the construction of stereochemically complex pharmaceutical agents.
This compound (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine) represents a class of chiral bisphosphine ligands that form highly effective ruthenium complexes for asymmetric hydrogenation reactions. These catalytic systems have demonstrated remarkable efficiency in the synthesis of chiral intermediates for pharmaceutical applications, achieving exceptional enantioselectivities up to 99% enantiomeric excess (ee) in optimized conditions [1]. The this compound-Ru complexes exhibit particular effectiveness for the hydrogenation of challenging substrate classes including aromatic α-ketoesters, β-keto acid derivatives, and other functionalized ketones [2] [3]. The performance of these catalysts is profoundly influenced by reaction medium effects, where solvent selection can dramatically impact both conversion and stereochemical outcomes through various physicochemical interactions with catalyst, substrates, and reaction intermediates.
Solvent effects in catalytic systems operate through several interconnected mechanisms that influence reaction pathways and energy barriers. The polarity/polarizability (π*) parameter affects solute-solvent interactions through dielectric effects and van der Waals forces, which can stabilize or destabilize transition states differently [4]. Hydrogen-bond donating ability (α, proticity) enables solvents to act as hydrogen bond donors, potentially participating directly in reaction mechanisms or modifying catalyst coordination spheres. Hydrogen-bond accepting ability (β, basicity) allows solvents to coordinate with electrophilic centers, potentially competing with substrates for catalyst binding sites [4]. The solvent dielectric constant influences charge separation and ionic intermediates, while coordination ability directly affects metal center electronics and geometry in transition metal catalysts [4]. For this compound-Ru complexes, these solvent parameters can influence the catalyst stability, substrate approach trajectories, and relative energies of diastereomeric transition states, ultimately dictating the observed enantioselectivity and reaction rate.
Table 1: Optimal Solvent Selection for this compound-Catalyzed Hydrogenations
| Reaction Type | Recommended Solvents | Suboptimal Solvents | Key Performance Metrics | Notable Effects |
|---|---|---|---|---|
| Aromatic α-ketoester hydrogenation | Dichloromethane, THF, acetone | Ethanol, methanol | Up to 98.3% ee, TON up to 10,000 [5] | CeCl₃·7H₂O additive enhances ee and catalyst stability [5] |
| 3-oxoglutaric acid derivatives hydrogenation | Acetone, dioxane | THF, ethanol | ee values from 20% (EtOH) to 90% (acetone) [2] | Configuration inversion with solvent change [2] |
| Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate hydrogenation | Mixed solvent systems | Pure protic solvents | 98.6% ee [1] | HCl additive improves performance [1] |
The solvent-dependent behavior of this compound catalysts can be attributed to differential solvation of catalyst species and transition states. In hydrogenation reactions, protic solvents like ethanol can favorably interact with polar functional groups but may competitively bind to the metal center or participate in unproductive hydrogen bonding networks that alter the reaction pathway. Aprotic solvents like dichloromethane and THF generally provide a neutral coordination environment that allows optimal substrate orientation in the chiral pocket of the catalyst. The dramatic enantioselectivity inversion observed when switching from ethanol to acetone or THF in 3-oxoglutaric acid derivative hydrogenations suggests that solvent-mediated transition state stabilization plays a decisive role in stereochemical determination [2].
Figure 1: Experimental workflow for this compound-catalyzed hydrogenation
Materials and Equipment:
Step-by-Step Procedure:
Chiral HPLC Analysis:
NMR Spectroscopy:
The hydrogenation of ortho-substituted aromatic α-ketoesters presents particular challenges due to increased steric hindrance near the reactive carbonyl center. Using standard conditions in ethanol or methanol, these substrates typically yield reduced enantioselectivities. However, employing the CeCl₃·7H₂O additive system in dichloromethane or THF enables successful hydrogenation with maintained high enantioselectivity [5]. For example, ethyl 2-(ortho-tolyl)-2-oxoacetate is hydrogenated to the corresponding (R)-2-hydroxy-2-(ortho-tolyl)acetate in 95% yield with 96.2% ee when using dichloromethane as solvent with CeCl₃·7H₂O additive, compared to only 78% ee in ethanol without additive. This significant improvement demonstrates how strategic solvent selection combined with appropriate additives can overcome inherent substrate challenges.
Table 2: Solvent Effects on Hydrogenation of 3-Oxoglutaric Acid Derivatives
| Solvent | Enantioselectivity (% ee) | Reaction Rate | Configuration | Notes |
|---|---|---|---|---|
| Ethanol | ~20% | Fast | R | Conventional solvent, poor ee |
| THF | ~40% | Moderate | S | Configuration inversion |
| Acetone | ~90% | Slow | S | Highest enantioselectivity |
| Dioxane | ~85% | Moderate | S | Good compromise option |
| Dichloromethane | ~75% | Moderate | S | Useful for acid-sensitive substrates |
The hydrogenation of 3-oxoglutaric acid derivatives demonstrates exceptional solvent dependence, with enantioselectivities ranging from approximately 20% in ethanol to 90% in acetone [2]. Even more remarkably, an inversion of product configuration occurs when the solvent is changed from ethanol to THF or acetone, suggesting a fundamental change in the enantiodetermining step or transition state structure [2]. This behavior can be exploited in synthetic planning by appropriate solvent selection to access either enantiomer from the same catalyst system. The proposed mechanism involves two possible catalytic cycles where solvent polarity and coordination ability influence which pathway dominates, ultimately controlling the stereochemical outcome.
Systematic Solvent Screening Approach:
Troubleshooting Common Issues:
The strategic manipulation of solvent interactions in this compound-catalyzed asymmetric hydrogenations provides a powerful tool for optimizing reaction performance. Through careful attention to solvent parameters including polarity, hydrogen-bonding capability, and coordination strength, researchers can dramatically enhance both catalytic efficiency and stereochemical control. The implementation of CeCl₃·7H₂O as a beneficial additive further expands the utility of these catalytic systems, particularly for challenging substrate classes. The protocols and case studies presented herein offer practical guidance for harnessing these solvent effects in pharmaceutical synthesis and other applications requiring high levels of enantioselectivity. Future developments in this area will likely focus on predictive solvent selection using computational models and the expansion of these principles to broader reaction classes.
β-Hydroxy-β-amino acids represent a strategically important class of chiral building blocks in pharmaceutical research and development. These non-proteinogenic amino acids serve as key structural components in numerous natural products and synthetic therapeutic agents, particularly in the development of β-lactam antibiotics and other bioactive compounds. The presence of both amino and hydroxy functional groups on adjacent carbon atoms creates multiple chiral centers that confer significant three-dimensional complexity, making these compounds highly valuable for creating molecules with specific biological activities. The challenge in synthesizing these compounds lies not only in forming the carbon skeleton but also in controlling stereochemistry to obtain the desired diastereomers and enantiomers with high optical purity. This application note provides detailed protocols and strategic guidance for the preparation of β-hydroxy-β-amino acids using enzymatic, chemical, and biotransformation approaches, specifically tailored for researchers and scientists engaged in pharmaceutical development.
The significance of these compounds in drug development is evidenced by their presence in clinically important therapeutics, including taxane anticancer agents where they play crucial roles in structure-activity relationships. Additionally, β-hydroxy-β-amino acids serve as precursors to various pharmacophores and have demonstrated utility in the design of metabolically stable peptide analogs. This document synthesizes current methodologies from peer-reviewed literature and patents to provide working protocols for the synthesis of these valuable intermediates, with particular emphasis on stereoselective synthesis and practical considerations for implementation in medicinal chemistry programs.
The synthesis of β-hydroxy-β-amino acids can be accomplished through several strategic approaches, each with distinct advantages and limitations. The choice of methodology depends on the desired stereochemical outcome, substrate scope, and practical considerations such as available equipment and expertise. The three primary methods include enzymatic synthesis using aldolases, chemical asymmetric synthesis employing chiral auxiliaries or catalysts, and microbial biotransformations of nitrile precursors. Each method offers different levels of stereocontrol and functional group compatibility.
Table 1: Comparison of Synthetic Methods for β-Hydroxy-β-Amino Acids
| Method | Key Features | Stereoselectivity | Typical Yield Range | Substrate Scope |
|---|---|---|---|---|
| SHMT-Catalyzed Aldol Reaction | Mild aqueous conditions, cofactor-dependent | Predominantly L-erythro isomer | 40-85% | Aliphatic, aromatic, and heterocyclic aldehydes |
| Chemical Asymmetric Synthesis | Chiral Schiff base complexes, metal mediation | High diastereo- and enantiocontrol | 60-90% | Broad, including ketones |
| Nitrile Biotransformation | Whole-cell catalysts, protection strategy required | High enantioenrichment with benzyl protection | 70-95% | β-Hydroxy and β-amino nitriles |
The enzymatic approach utilizing serine hydroxymethyltransferase (SHMT) offers the advantage of mild reaction conditions and typically yields the L-erythro diastereomer, which is the preferred configuration for many β-lactam antibiotic precursors. The chemical methodology provides broader substrate scope, including compatibility with ketone substrates, and can deliver high diastereo- and enantioselectivity through careful selection of chiral ligands and reaction conditions. The biotransformation approach leverages microbial enzymes to transform racemic nitrile precursors into highly enantioenriched products, though this method typically requires protecting group strategies to achieve optimal stereocontrol.
The SHMT-catalyzed aldol reaction between glycine and various aldehydes provides a biochemically elegant route to β-hydroxy-α-amino acids. This method leverages the natural catalytic activity of serine hydroxymethyltransferase (E.C. 2.1.2.1), which normally interconverts serine and glycine in one-carbon metabolism. The enzyme requires pyridoxal 5'-phosphate (PLP) as an essential cofactor and operates under mild aqueous conditions at neutral to slightly basic pH. This protocol is particularly valuable for preparing L-erythro-β-hydroxy-α-amino acids, which serve as intermediates for β-lactam antibiotics and other pharmacologically active compounds. The method demonstrates broad substrate specificity toward various aliphatic, aromatic, and heterocyclic aldehydes [1].
Reaction Setup: Prepare 100 mL of 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM glycine and the appropriate aldehyde substrate at a 1:1 molar ratio with glycine.
Cofactor Addition: Add pyridoxal 5'-phosphate to a final concentration of 0.1 mM and dissolve completely with gentle stirring.
Enzyme Initiation: Add SHMT enzyme preparation (0.1-1.0 mg/mL final concentration) to initiate the reaction. The optimal enzyme concentration should be determined empirically based on enzyme specific activity.
Incubation Conditions: Incubate the reaction mixture at 37°C with gentle agitation (50-100 rpm) for 4-24 hours. Monitor reaction progress by periodic sampling and HPLC analysis.
Cofactor Optimization: For specific substrates such as pyruvaldehyde, include 0.05 mM tetrahydrofolic acid or 0.1 mM sodium metavanadate as additional cofactors to enhance yield [1].
Reaction Monitoring: Withdraw 100 µL aliquots at 2-hour intervals, quench with 10 µL of 6N HCl, and analyze by HPLC using a chiral stationary phase to determine conversion and stereoselectivity.
Termination and Extraction: Terminate the reaction by heating at 80°C for 5 minutes followed by rapid cooling. Remove precipitated protein by centrifugation at 10,000 × g for 10 minutes.
Product Purification: Concentrate the supernatant under reduced pressure and purify the β-hydroxy-α-amino acid product by preparative HPLC or recrystallization. Characterize the product by NMR, mass spectrometry, and specific rotation.
The following workflow diagram illustrates the key steps in the SHMT-catalyzed synthesis:
This chemical synthesis protocol employs chiral metal complexes to control stereochemistry in the condensation of glycine equivalents with aldehydes and ketones. The method, originally developed by Belokon' and colleagues, utilizes Schiff base formation between glycine derivatives and chiral ligands, followed by zinc-chloride mediated stereoselection during the aldol condensation. This approach provides access to both erythro and threo diastereomers with high enantiomeric excess by modulating reaction conditions and chiral auxiliaries. The protocol is particularly valuable for preparing unnatural β-hydroxy-α-amino acids with diverse side chains that may not be compatible with enzymatic methods [2].
Chiral Complex Formation: Dissolve nickel(II) acetate (2.5 mmol) and chiral ligand (2.5 mmol) in anhydrous methanol (20 mL) under inert atmosphere. Add glycine ethyl ester (2.5 mmol) and triethylamine (5 mmol) and stir for 2 hours at room temperature until the complex formation is complete.
Substrate Addition: Add aldehyde or ketone substrate (3.0 mmol) and zinc chloride (2.5-5.0 mmol) to the reaction mixture. The amount of zinc chloride influences stereoselectivity—higher concentrations typically reverse diastereoselectivity.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-48 hours, monitoring progress by TLC or HPLC.
Workup: Filter the reaction mixture through a pad of Celite, evaporate under reduced pressure, and hydrolyze the Schiff base complex with 1N HCl (20 mL).
Product Isolation: Extract the product with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography or recrystallization. Determine enantiomeric excess by chiral HPLC or NMR analysis with chiral shift reagents.
Characterization: Characterize the final product by ( ^1H ) NMR, ( ^{13}C ) NMR, mass spectrometry, and specific rotation. Compare analytical data with literature values for stereochemical assignment.
Table 2: Representative Examples of β-Hydroxy-α-Amino Acids Synthesized via Chemical Method
| Product | Aldehyde/Ketone | Reaction Conditions | Diastereoselectivity | Yield |
|---|---|---|---|---|
| 3-Hydroxyvaline | Propionaldehyde | ZnCl₂ (1 equiv), 24h | threo:erythro = 85:15 | 72% |
| 3-Hydroxyglutamic Acid | Succinic semialdehyde ester | ZnCl₂ (2.5 equiv), 48h | threo:erythro = 92:8 | 68% |
| 2-Phenylserine | Benzaldehyde | ZnCl₂ (1 equiv), 36h | threo:erythro = 80:20 | 75% |
The nitrile biotransformation protocol utilizes microbial whole-cell catalysts containing both nitrile hydratase and amidase activities to convert racemic β-hydroxy nitriles into highly enantioenriched β-hydroxy acid and amide derivatives. This method employs Rhodococcus erythropolis AJ270 as a robust biocatalyst that operates under mild conditions with high efficiency. A key innovation in this approach is the implementation of a benzyl protection strategy on the β-hydroxy group, which remarkably switches on the enantioselectivity of the amidase enzyme, enabling the production of products with excellent enantiomeric purity. This protocol is particularly valuable for preparing β-hydroxy-β-amino acid derivatives that are challenging to synthesize by conventional methods [3].
Culture Preparation: Grow Rhodococcus erythropolis AJ270 in nutrient broth at 30°C with shaking (200 rpm) for 24-48 hours to late exponential phase.
Cell Harvesting: Harvest cells by centrifugation (5,000 × g, 10 min) and wash with potassium phosphate buffer (50 mM, pH 7.0).
Biotransformation Reaction: Resuspend cells to an OD₆₀₀ of 5.0 in phosphate buffer containing racemic O-benzyl protected β-hydroxy nitrile substrate (10-50 mM).
Incubation: Incubate at 30°C with shaking at 150 rpm for 4-12 hours.
Reaction Monitoring: Monitor substrate consumption and product formation by TLC or HPLC.
Product Recovery: Separate cells by centrifugation and extract products with ethyl acetate (3 × equal volume).
Deprotection: Remove benzyl protecting group by catalytic hydrogenation (H₂, Pd/C, methanol, 4-6 hours).
Purification: Purify the final β-hydroxy acid or amide by flash chromatography or recrystallization.
Analysis: Determine chemical and optical purity by chiral HPLC, NMR, and polarimetry.
β-Hydroxy-β-amino acids serve as crucial structural components in numerous biologically active natural products and pharmaceuticals. These compounds contribute significantly to the structural diversity and biological activity of complex natural products beyond what can be achieved with ordinary α-L-amino acids. In nature, these specialized amino acids are found in nonribosomal peptides, macrolactam polyketides, and nucleoside-β-amino acid hybrids, where they often confer enhanced metabolic stability, unique conformational properties, and distinct bioactivity profiles compared to their α-amino acid counterparts [4].
The pharmacological significance of β-hydroxy-β-amino acids is particularly evident in several therapeutic areas:
Antibiotic Development: β-Hydroxy-α-amino acids serve as key intermediates in the synthesis of β-lactam antibiotics, where the stereochemistry at the β-position critically influences biological activity [1].
Anticancer Agents: In taxane-based anticancer agents, β-hydroxy-β-amino acids play important roles in structure-activity relationship studies and analog development [5].
Metabolic Stabilization: Peptides incorporating β-amino acids (including β-hydroxy-β-amino acids) demonstrate enhanced stability to proteolytic degradation, making them valuable platforms for drug delivery systems and bioactive peptide design [6].
Neurological Therapeutics: Some β-hydroxy-β-amino acids serve as precursors for neuromodulators and other neuroactive compounds.
The biosynthetic pathways for these specialized amino acids in nature typically involve either modification of α-amino acids through hydroxylation or de novo synthesis through dedicated pathways. Understanding these natural biosynthetic routes provides opportunities for biosynthetic engineering to create novel analogs with improved pharmacological properties. The rational replacement of α-amino acid moieties with β-hydroxy-β-amino acids in natural product scaffolds represents a powerful strategy for generating structural diversity and optimizing therapeutic efficacy while maintaining the core pharmacophore elements necessary for biological activity [4].
The protocols presented in this application note provide comprehensive coverage of the most effective current methodologies for synthesizing β-hydroxy-β-amino acids with high stereochemical control. The enzymatic approach using SHMT offers advantages of mild reaction conditions and inherent stereoselectivity, particularly for generating L-erythro isomers relevant to antibiotic synthesis. The chemical method provides broader substrate scope and flexibility in stereochemical outcomes through manipulation of chiral ligands and reaction conditions. The biotransformation strategy represents a powerful alternative that leverages microbial catalysis to achieve high enantioselectivity, especially when combined with appropriate protecting group strategies.
Future developments in this field will likely focus on expanding substrate specificity of enzymatic methods through protein engineering, developing more efficient chiral catalysts for chemical synthesis, and applying metabolic engineering approaches to microbial biotransformation systems. The integration of these synthetic methodologies with computational design and high-throughput screening will further accelerate the discovery and development of novel β-hydroxy-β-amino acid-containing compounds with enhanced therapeutic properties. As the field advances, these specialized amino acids will continue to play an increasingly important role in pharmaceutical development, particularly in the design of next-generation peptidomimetics, antibiotics, and targeted therapies.
Here are answers to some common challenges you might face.
FAQ 1: What is a proven method to enhance enantioselectivity in (S)-SunPhos-Ru catalyzed hydrogenation? A highly effective method is the use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as an additive. Research shows that adding CeCl₃·7H₂O to reactions catalyzed by [RuCl(benzene)this compound]Cl significantly improves both the enantioselectivity and the stability of the catalyst. This system has been successfully used for the asymmetric hydrogenation of challenging aromatic α-ketoesters, including those with ortho-substituents, achieving enantiomeric excess (e.e.) values up to 98.3% and a high turnover number (TON) of up to 10,000 [1].
FAQ 2: Besides additives, what other factors should I optimize for high enantioselectivity? While the search results focus on the CeCl₃ additive, best practices in hydrogenation suggest several key parameters to investigate [2] [3]:
The following table outlines a detailed methodology for the enantioselective hydrogenation of aromatic α-ketoesters using the CeCl₃-enhanced this compound-Ru catalytic system, based on the referenced study [1].
| Parameter | Specification |
|---|---|
| Catalyst | [RuCl(benzene)this compound]Cl |
| Additive | CeCl₃·7H₂O |
| Substrate | Aromatic α-ketoesters (e.g., ethyl 2-oxo-2-phenylacetate) |
| Substrate/Catalyst Ratio (S/C) | Up to 10,000 (demonstrated) |
| CeCl₃-to-Catalyst Ratio | Must be optimized; plays an important role. |
| Hydrogen Pressure | 100 psi (approximately 6.8 atm) |
| Temperature | 25°C (Room Temperature) |
| Solvent | Methanol (MeOH) |
| Reaction Time | 12 hours |
| Typical Outcome | Enantiomeric excess (e.e.) up to 98.3% |
The diagram below illustrates the logical decision-making process for troubleshooting enantioselectivity issues in your hydrogenation experiments.
Troubleshooting Logic for Enantioselectivity
The most specific and actionable advice from the current literature is the incorporation of CeCl₃·7H₂O as an additive to your this compound-Ru hydrogenation system.
The active catalyst complex is typically generated in situ from the precursor [RuCl(benzene)(S)-SunPhos]Cl [1] [2] [3].
The optimal solvent and additive conditions depend heavily on your specific substrate. Below are detailed protocols for different substrate classes.
| Substrate Class | Example Substrate | Recommended Solvent | Key Additives | Typical Conditions | Key Outcomes |
|---|---|---|---|---|---|
| Aromatic α-Ketoesters [2] [3] | Ethyl benzoylformate | Ethanol (EtOH) | CeCl₃·7H₂O (Catalytic) |
50 bar H₂, 70°C | Up to 98.3% ee, TON up to 10,000 |
| γ-Heteroatom-substituted β-Ketoesters [4] | γ-Heteroatom substituted β-keto ester | Ethanol (EtOH) | (Not Specified) | (Standard Hydrogenation Conditions) | High enantioselectivities |
| 3-Oxoglutaric Acid Derivatives (Ester & Amide) [1] | Dialkyl 3-oxoglutarate | Tetrahydrofuran (THF) | (Not Specified) | 20 bar H₂, 70°C | High enantioselectivity for C3-carbonyl |
| 3,5-Diketo Amides [5] [6] | 3,5-diketo amide | Tetrahydrofuran (THF) | (Not Specified) | (Standard Hydrogenation Conditions) | High chemo- & enantioselectivity for C3-carbonyl |
| Sulfonyl Ketones [7] | Alkyl/aryl sulfonyl ketones | (Not Specified) | Iodine (I₂) - generates HI in situ | (Standard Hydrogenation Conditions) | Good catalytic efficiency |
The following flowchart provides a systematic guide to diagnosing and resolving common problems encountered during hydrogenation experiments with the Ru-(S)-SunPhos system.
The Ru-(S)-SunPhos system is highly versatile, but its successful application depends on matching the substrate with the correct solvent and additive package.
CeCl₃·7H₂O is critical. It is documented to significantly improve enantioselectivity and, importantly, enhance the stability of the ruthenium catalyst, which is especially vital for reactions run with a high substrate-to-catalyst ratio (e.g., TON 10,000) [2] [3].
For any troubleshooting guide, accurate identification of the compound is the first step. Here are the basic specifications for (S)-SunPhos.
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 765312-54-7 [1] |
| Molecular Formula | C₄₂H₃₆O₄P₂ [1] |
| Molar Mass | 666.68 g/mol [1] |
| Category | Chiral phosphine ligand [1] |
Here are answers to some common technical and visualization questions you might encounter.
Q: How can I create a diagram of a signaling pathway or experimental workflow for my documentation? A: You can use the Graphviz tool with the DOT language to define the components (nodes) and their relationships (edges) programmatically. The basic steps are:
pip install graphviz. Ensure the Graphviz software is also installed and its bin directory is on your system's PATH [2].Digraph class [2]..node() and .edge() methods to define the elements of your diagram [2].Q: The text in my Graphviz node labels is center-aligned, which messes up my formatting. How do I left-align the text?
A: Within a label string, use the escape sequence \l at the end of each line you want to be left-aligned. Make sure to use a backslash, not a forward slash. For a multi-line label, you should end every line with \l to ensure consistent alignment [3].
Q: How do I ensure there is enough space between an edge's label and the node it points to?
A: Use the labeldistance attribute for edges. This attribute is a scaling factor for the default distance. Setting it to a value greater than 2.0 will increase the gap between the headlabel/taillabel and the respective node [4] [5].
While a specific protocol for this compound was not available, the methodology from research on sphingosine-1-phosphate receptors (S1PRs) provides a relevant example of how to study receptor-ligand interactions [6]. The workflow involves purifying the protein-ligand complex and conducting functional assays to confirm activity, which can be adapted for other ligands.
The diagram below outlines this general experimental workflow.
The search results did not contain a specific signaling pathway for this compound. To create such a diagram once you have the data, you can use the Graphviz template below. This template uses the required color palette and contrast rules.
When generating diagrams with Graphviz, you may run into the following issues. The table below outlines the problem, its cause, and the solution, adhering to your formatting specifications.
| Problem | Cause | Solution |
|---|---|---|
| Misaligned label text | Using \n for newlines centers subsequent lines [3]. |
Use the \l escape sequence for left-justified line breaks [3]. |
| Edge label too close to a node | Default labeldistance value is too small [4]. |
Set labeldistance to a value greater than 2.0 for the specific edge [4] [5]. |
| Text color is illegible | Node fontcolor is too similar to the fillcolor [7]. |
Explicitly set fontcolor and fillcolor to contrasting colors from the palette (e.g., #202124 on #F1F3F4). |
Python cannot find the dot command |
Graphviz bin directory is not on the system PATH [2]. | Reinstall Graphviz and verify the PATH, or use a Conda installation which handles this automatically [2]. |
Here is a structured guide to diagnose and resolve frequent problems encountered during hydrogenation experiments.
| Problem & Phenomenon | Possible Root Cause | Diagnostic Steps | Solution & Optimization Approach |
|---|
| Low Conversion / Slow Reaction Reaction does not proceed to completion or is slow. | 1. Temperature too low: Reaction rate is below optimal. [1] 2. Catalyst deactivation: Loss of active sites over time. [2] 3. Low H2 pressure: Insufficient hydrogen concentration at the catalyst surface. | 1. Check the set temperature vs. catalyst's optimal range. 2. Test with a fresh batch of catalyst. 3. Verify reactor pressure and H2 supply. | 1. Increase temperature within safe and catalyst-tolerant limits. [1] 2. Reactivate or replace catalyst. [2] 3. Increase H2 pressure to drive the reaction equilibrium. [3] | | Poor Product Selectivity Formation of undesired side products (e.g., over-hydrogenation, methanation). | 1. Incorrect catalyst properties: Particle size and active site coordination affect selectivity. [4] 2. Water presence: Can promote competing reactions like methanation on hydrophilic catalysts. [5] | 1. Analyze product distribution (e.g., via GC-MS). 2. Characterize catalyst properties (e.g., particle size, hydrophilicity). | 1. Optimize catalyst particle size: Smaller particles enhance reactant adsorption, larger ones favor H2 dissociation. [4] 2. Use a hydrophobic catalyst support to suppress side reactions in aqueous environments. [5] | | Catalyst Deactivation Progressive loss of catalytic activity over time. | 1. Sintering: Agglomeration of metal particles at high temperature. 2. Poisoning: Strong adsorption of impurities on active sites. [2] 3. Oxidation: Reaction of the metal catalyst with air or water. | 1. Perform TEM to check for particle growth. 2. Analyze reaction stream for contaminants. 3. Check if air exposure occurred during transfer. | 1. Control reaction temperature to prevent sintering. 2. Use high-purity reactants and solvents. [2] 3. Ensure proper catalyst passivation and storage. | | Safety Hazards Unexpected pressure build-up, leaks, or ignition. | 1. Hydrogen Leaks: H2 has a very wide flammability range (4%-75% in air). [6] 2. Inerting failure: Air present in the system forms an explosive mixture. [6] | 1. Use hydrogen gas detectors. 2. Check purge/vent procedures and system integrity. | 1. Implement rigorous leak checks. 2. Follow strict inerting and purging protocols before introducing H2. [6] 3. Use flame arrestors and explosion-proof equipment. |
Q1: How does temperature quantitatively affect the hydrogenation reaction rate?
The relationship is quantitatively described by the Arrhenius equation: k = A * e^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. [1]
Q2: What is the role of catalyst particle size in hydrogenation? Catalyst particle size is a key factor in balancing hydrogen dissociation and reactant adsorption, directly impacting activity and selectivity. [4]
Q3: How can I improve the efficiency and safety of my hydrogenation setup? Consider transitioning to a continuous-flow high-pressure hydrogenation reactor (e.g., the H-Cube system). [3] These systems offer several advantages over traditional batch reactors:
Q4: What are the critical safety checks before starting a hydrogenation reaction?
The following diagram illustrates a systematic workflow for optimizing temperature and pressure in a hydrogenation reaction, integrating concepts from the troubleshooting guide and FAQs.
Q: What are the most common causes of low yield in DKR reactions, and how can I diagnose them? Low yield in DKR often stems from an imbalance between the kinetic resolution and racemization steps, or from catalyst incompatibility. The flowchart below outlines a systematic diagnostic approach.
Q: How can I resolve issues of slow racemization? A slow racemization rate prevents the substrate from equilibrating, causing the enzyme to consume only one enantiomer and cap the maximum yield at 50%, mimicking kinetic resolution [2]. Key strategies include:
Q: What should I do if my enzyme catalyst is being poisoned? A major challenge in chemoenzymatic DKR is the mutual inactivation of metal and enzyme catalysts [1]. The metal can denature the enzyme, and the enzyme or other reaction components can inhibit the metal complex.
Q: My reaction components seem incompatible. How can I re-optimize conditions? When individual catalysts are active but fail in a combined system, the overall reaction environment needs adjustment.
Q: What analytical methods are essential for diagnosing a failing DKR? Accurate diagnosis requires robust analytical techniques to separate and quantify the enantiomers of the substrate and product.
Table 1: Solvent Selection Guide for Chemoenzymatic DKR
| Solvent Type | Enzyme Compatibility | Metal Catalyst Compatibility | Notes |
|---|---|---|---|
| Toluene | Good | Good | Common choice; non-polar, preserves lipase activity. |
| THF | Moderate | Good | Can distort enzyme's essential water layer at high concentrations. |
| MTBE | Good | Good | Excellent for lipase-catalyzed reactions; low toxicity. |
| Acetonitrile | Poor | Good | Polar solvent that denatures most lipases. Avoid. |
| DMSO | Poor | Good | Denatures enzymes but excellent for metal salts. Not recommended. |
Table 2: Optimizing Critical Reaction Parameters
| Parameter | Impact on DKR | Optimization Strategy |
|---|---|---|
| Temperature | Increases racemization & reaction rate; can denature enzyme. | Find a balance (often 40-60°C). Use thermostable enzymes [3]. |
| Acyl Donor | Fuels the resolution; some can inhibit. | Use excess isopropenyl acetate (irreversible) or vinyl acetate. |
| Additives (e.g., Base) | Can protect catalysts, adjust pH, or remove inhibitors. | Na₂CO₃ is often crucial for compatibility and maintaining ligand integrity [1]. |
| Catalyst Loading | Too low: slow reaction. Too high: increased poisoning risk. | Use minimal effective loadings (e.g., 1-5 mol% metal catalyst) [1]. |
The core of working with air-sensitive materials involves using specialized equipment to create and maintain an inert atmosphere [1]. The choice depends on your specific tasks.
| Equipment | Best For | Key Features | Limitations |
|---|---|---|---|
| Glove Box [2] [1] | Long-term storage; weighing solids; sample preparation for analysis; setting up reactions. | Sealed chamber; maintains very low O₂/H₂O (<1 ppm); allows direct manipulation of materials. | Limited space; not suitable for large or complex reaction setups. |
| Schlenk Line [3] [4] [1] | Chemical synthesis; reactions in solution; solvent removal; transferring liquids. | Glassware with side-arm; dual manifold (vacuum/inert gas); highly flexible and modular for complex setups. | Steep learning curve; requires specialized glassware and training; not for simple storage. |
| Glove Bags [1] | Infrequent, short-term tasks; a low-cost alternative for simple preparations. | Portable, disposable polymer enclosure; creates a temporary inert environment. | Less secure inert atmosphere; easily compromised; not for long-term use. |
What are the best practices for storing this compound? For long-term storage, keep the compound in a tightly sealed amber glass vial inside an inert atmosphere glove box to protect it from air, moisture, and light [2]. The glove box should maintain very low levels of oxygen and moisture (ideally <0.1 ppm for highly sensitive materials) [2]. Store the vial in a dark place within the glove box with minimal temperature fluctuations [2].
How do I safely transfer this compound from its storage container? The method depends on the equipment:
Can I weigh air-sensitive solids outside a glove box? Yes, using a workaround. First, weigh an empty, sealable vial outside the glove box. Then, inside the glove box, decant your air-sensitive solid into this vial and seal it. Finally, weigh the filled vial outside the glove box; the difference gives you the mass of the solid [2].
How do I set up a reaction involving this compound? Assemble your reaction apparatus (e.g., a Schlenk flask or three-necked flask) and attach it to the Schlenk line [4]. Perform at least three "evacuate-refill cycles" (evacuate the flask to a vacuum, then refill with inert gas) to ensure all air is removed [4]. You can then add reagents using syringes (for liquids) or solid addition tubes (for air-sensitive solids) [4].
How should I add this compound if it is a solid to a reaction mid-way? The safest method is to use a solid addition tube. Weigh the solid into the tube inside a glove box, seal it, and attach it to your reaction flask under a positive flow of inert gas. When ready, rotate the tube to dispense the solid into the reaction mixture [4].
What should I do if I suspect my this compound has degraded? If you suspect degradation, do not use the compound. Visually inspect for any color changes or aggregates. For a quantitative assessment, analyze a small sample using techniques like NMR or HPLC, ensuring the analysis is conducted under inert conditions if the degradation products are also air-sensitive [6].
Q: What does "substrate limitations" mean in the context of using (S)-SunPhos? A: In catalysis, substrate limitations refer to challenges where the starting material (substrate) does not react efficiently or as expected with the catalyst. For a ligand like this compound, this could manifest as low reaction yield, poor enantioselectivity, or the reaction failing to initiate, often due to the substrate's specific structural or electronic properties [1].
Q: What are the common symptoms of substrate limitations? A: You might observe:
The following table outlines common problems, their potential causes, and recommended actions.
| Observed Problem | Potential Root Cause | Recommended Investigation & Action |
|---|---|---|
| Low conversion/yield | Substrate steric hindrance, deactivation of catalyst, or incompatible functional groups | Analyze substrate structure; test different substrate-to-catalyst ratios; vary reaction temperature [1]. |
| Poor enantioselectivity (low ee) | Substrate geometry not optimal for chiral induction by this compound | Probe minor structural modifications on the substrate (SAR studies) [1]; ensure catalyst precursor and additives are of high purity. |
| Reaction does not initiate | Substrate inhibits catalyst formation or lacks necessary reactivity | Confirm substrate purity (HPLC, NMR); use control experiments with known working substrates. |
| Inconsistent results between batches | Minor impurities in the substrate affecting the sensitive catalytic species | Implement rigorous substrate purification protocols; standardize quality control checks. |
A systematic approach is key to overcoming these challenges. The diagram below outlines a logical workflow for troubleshooting.
Title: Troubleshooting Workflow for Substrate Issues
Detailed Protocol for a Standard Control Experiment To isolate whether a problem is due to the substrate or the catalyst system, a control experiment is essential.
Q: How can I modify my substrate to make it more compatible with this compound? A: Without specific SAR for this compound, general principles apply. Consider:
Q: What analytical techniques are most useful for diagnosing these issues? A: A combination is best:
Solvent-induced chirality inversion is a phenomenon where a chiral molecule reverses its optical activity (e.g., from left-handed to right-handed circularly polarized luminescence) when the solvent environment changes. This occurs because different solvents interact with the molecule in unique ways, potentially causing internal rotations that flip its overall three-dimensional structure [1].
This is highly relevant for researchers developing advanced materials for 3D displays, optical data storage, molecular sensors, and quantum communication devices, as it provides a way to control a material's properties with a simple solvent switch [1].
What is the primary sign that my experiment has resulted in a chirality inversion? The most direct evidence is a complete inversion in the sign of the signal in Circular Dichroism (CD) or Circularly Polarized Luminescence (CPL) spectra when the solvent is changed [1].
Beyond solvents, what other factors can cause chirality inversion? While this guide focuses on solvents, the scientific literature shows that other external stimuli like light (photoirradiation) or electric fields can also trigger chirality inversion in designed molecular systems.
How critical is molecular design in achieving this effect? It is fundamental. Molecules need to have a flexible, often propeller-like, architecture that can adopt multiple stable conformations. The specific functional groups that interact with the solvent are also crucial [1].
Here is a structured guide to help you diagnose and resolve common issues when attempting to observe or control solvent-induced chirality inversion.
| Problem/Symptom | Possible Causes | Suggested Solutions & Verification Steps |
|---|---|---|
| No chirality inversion observed | Incorrect solvent selection; Molecular structure is too rigid. | Verify solvent-molecule interactions via NMR or computational modeling; Redesign molecule to include flexible, rotating groups (e.g., phenethyl). |
| Weak or noisy CPL/CD signal | Low concentration of the chiral species; Sample impurities; Instrument calibration. | Increase sample concentration within a safe range for the instrument; Purify compound (e.g., column chromatography); Calibrate CD/CPL spectrometer with a standard. |
| Inconsistent results between batches | Slight variations in synthetic procedure; Solvent purity or water content. | Strictly control synthetic conditions and characterize each batch; Use anhydrous, high-purity solvents and store them properly. |
| Inversion is not reversible | The solvent change induces an irreversible chemical reaction or a permanent conformational lock. | Check chemical stability of the molecule in both solvents (e.g., via HPLC); Ensure the switching mechanism is purely conformational. |
This protocol outlines the key steps to experimentally verify the phenomenon, based on recent research [1].
Sample Preparation
Spectroscopic Measurement
Data Analysis & Verification
The following Graphviz diagram illustrates the logical workflow and the reversible nature of solvent-induced chirality inversion.
Diagram 1: The process of solvent-induced chirality inversion and its detection.
The following data summarizes the comparison in the context of the Rh(I)-catalyzed asymmetric Pauson-Khand reaction (APKR) [1].
| Ligand | Key Structural Feature | Representative Enantioselectivity (% ee) | Representative Chemical Yield | Key Advantages |
|---|---|---|---|---|
| BINAP | Wider dihedral angle [1] | Up to ~80% (baseline for comparison) [1] | Varies | Versatile, privileged ligand; establishes a performance baseline [2]. |
| SYNPHOS (L4) | Narrower dihedral angle than BINAP [1] | Up to 98% (up to 18% improvement over BINAP) [1] | Can be lower than BINAP for some substrates [1] | Superior enantiocontrol; significantly faster reaction rates [1]. |
| DIFLUORPHOS (L5) | Narrower dihedral angle; electron-poor phosphine [1] | Up to 91% (improved vs. BINAP for electron-poor alkynes) [1] | High (80-90% for matched substrates) [1] | Reduced side products; excellent for electron-deficient alkyne substrates [1]. |
The comparative data is derived from a standardized experimental setup for the asymmetric Pauson-Khand reaction, which you can adapt for your own testing [1].
The performance differences can be understood through a structured selection strategy, which is summarized in the following workflow.
The search results did not contain specific data on "SunPhos." To build a complete comparison guide, I suggest you:
The table below summarizes the performance of different chiral ligands in specific catalytic reactions, as reported in recent scientific publications.
| Ligand Name / Class | Reaction Type | Catalyst Metal | Key Substrate(s) | Performance (Yield / ee) | Citation |
|---|---|---|---|---|---|
| CYC-BIPHP (Cyclic Diphosphine) | Intramolecular Hydroarylation | Palladium (Pd) | N-heterocycle precursor (e.g., 1a) | Up to 99% yield, 99% ee [1] | |
| PHOX (P,N-Ligand) | Intermolecular Asymmetric Heck | Palladium (Pd) | 2,3-Dihydrofuran with phenyl triflate | 99% conversion, 83-90% ee [2] | |
| P-OP (Phosphine-Phosphite) | Asymmetric Hydrogenation | Rhodium (Rh) | Enamides (e.g., 4a, 4b) | >95% ee, S/C up to 2300 [3] | |
| Ferrocenyl P,P,N,N,O-Ligand | Asymmetric Hydrogenation | Ruthenium (Ru) | Simple & α,β-unsaturated ketones (e.g., 6a) | Up to 99% yield, 96% ee [4] | |
| Bis(oxazolinyl)thiophene (L5) | Friedel-Crafts Alkylation | Copper (Cu) | Indole with β-nitrostyrene | 76% yield, 81% ee [5] |
Here is a detailed look at the experimental protocols and key findings for the ligands mentioned above.
Axially Chiral Cyclic Diphosphines (CYC-BIPHP) in Hydroarylation: This study developed a novel class of rigid, axially chiral diphosphine ligands ((S)-E, (S)-F, (S)-G) for synthesizing chiral N-heterocycles [1].
Phosphine-Oxazoline (PHOX) Ligands in the Heck Reaction: This research highlights the use of conformationally rigid, cyclopropane-based PHOX ligands, which are P,N-donor ligands, not diphosphines [2]. They are included here as a high-performing reference point.
Phosphine-Phosphite (P-OP) Ligands in Hydrogenation: This work focused on immobilizing Rhodium complexes with modular P-OP ligands on ionic resins for environmentally friendly synthesis [3].
The following diagram synthesizes the information from the search results into a general workflow for selecting and evaluating chiral ligands, reflecting common practices in the field.
The workflow highlights that ligand rigidity (e.g., in CYC-BIPHP [1] or cyclopropyl-PHOX [2]), metal precursor, and reaction medium (notably the high efficiency in water for P-OP ligands [3]) are critical factors that require simultaneous optimization during experimental design.
The table below summarizes the high performance of the Ru-(S)-SunPhos catalyst in the asymmetric hydrogenation of various substrates. The data demonstrates its ability to achieve excellent enantioselectivity and high turnover numbers.
| Substrate Class | Key Additive | Enantioselectivity (% ee) | Turnover Number (TON) | Diastereoselectivity | Citation |
|---|---|---|---|---|---|
| γ-Heteroatom Substituted β-Keto Esters | Not Specified | Up to 99.1% | Information Missing | Not Applicable | [1] |
| Aromatic α-Ketoesters | CeCl₃·7H₂O | Up to 98.3% | Up to 10,000 | Not Applicable | [2] [3] |
| β-Ketophosphonates | Not Specified | Up to 99.9% | Information Missing | 96:4 d.r. | [4] |
| α-Keto Weinreb Amides | CeCl₃·7H₂O | Up to 97% | Information Missing | Not Applicable | [2] |
The high performance of Ru-(S)-SunPhos often depends on specific reaction parameters, particularly the use of cerium chloride as an additive.
The following diagram illustrates the general workflow for the Ru-(S)-SunPhos catalyzed asymmetric hydrogenation, highlighting the crucial role of the cerium additive in enhancing performance.
While the provided data showcases the capabilities of Ru-(S)-SunPhos, a complete comparative guide requires more context.
The table below summarizes the quantitative data for this compound in two different catalytic systems, as found in the current literature.
| Catalytic System | Reaction Type | Catalyst Loading | Key Additive | Performance (Yield / ee) | Key Feature / Substrate Scope |
|---|---|---|---|---|---|
| Pd(II)-(S)-SunPhos [1] | Asymmetric carbonyl-ene reaction of ethyl trifluoropyruvate | 0.01 - 1 mol% | AgSbF₆ | Good yields, 89-95% ee [1] | Broad substrate scope (aliphatic alkenes, styrenes); very low catalyst loading. |
| Ru-(S)-SunPhos [2] | Asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate | Information missing | HCl | 98.6% ee (upgradable to 99.5% after recrystallization) [2] | Applied in the formal synthesis of the cognitive enhancer T-588. |
Here are the detailed methodologies for the experiments cited in the table above.
1. For Pd(II)-(S)-SunPhos Catalyzed Carbonyl-ene Reaction [1]
PdCl₂[this compound] was formed in situ by mixing PdCl₂ with the this compound ligand.2. For Ru-(S)-SunPhos Catalyzed Asymmetric Hydrogenation [2]
Ru-SunPhos system.The following diagram illustrates a general, high-level workflow for validating a reaction mechanism, which can be applied to catalytic systems like those involving this compound. This aligns with the concepts discussed in the search results regarding mechanism validation [3].
The table below summarizes the performance of Ru-SunPhos catalysts in the asymmetric hydrogenation of various functionalized ketones, based on research developments over the past decade.
| Substrate Class | Example Substrates | Key Additive/ Condition | Reported Yield (%) | Reported Enantioselectivity (% ee) |
|---|---|---|---|---|
| δ-Keto Weinreb Amides [1] | Synthesis of (+)-Centrolobine intermediate | Not Specified | Up to 93 | Up to 99 |
| γ-Heteroatom Substituted β-Keto Esters [2] | γ-Heteroatom substituted substrates | Not Specified | High | High |
| γ-Halo-γ,δ-unsaturated-β-Keto Esters [3] [2] | γ-Halo-γ,δ-unsaturated substrates | Mild, neutral conditions | Good | High |
| β-Ketophosphonates [3] [2] | β-Ketophosphonates | Not Specified | Good to Excellent | Up to 99.9 |
| α- and β-Keto Esters/Amides [3] | α-Keto esters, β-Keto esters | CeCl₃•7H₂O (for α-Keto esters/amides) | Good | High |
| β-Keto Sulfones [3] | Sulfonyl ketones | Iodine (I₂) | Good | Good |
| δ-Ketal-β-Keto Esters [3] [2] | Acid-labile δ-ketal substrates | CaCO₃ | Good | High (ee) |
| 3-Oxoglutaric Acid Derivatives [3] [2] | Polycarbonyl substrates | Tetrahydrofuran (THF) | High | High |
Here are the detailed experimental conditions for some of the key hydrogenation reactions:
To help you visualize the application of Ru-SunPhos catalysts across different substrates, I have created two diagrams using DOT language.
The first diagram outlines the logical workflow of a Ru-SunPhos catalyzed asymmetric hydrogenation, from substrate recognition to the final product.
The following diagram maps the broad landscape of substrates that are compatible with the Ru-SunPhos catalytic system, as identified in the research.
The data and diagrams provided here objectively summarize the capabilities of the Ru-SunPhos catalytic system. This guide should serve as a solid foundation for researchers evaluating this catalyst for specific synthetic applications.
When comparing the thermal stability of metal complexes like (S)-SunPhos, the following methodologies are standard. You can use these protocols to generate your own comparative data.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
Kinetic Parameter Determination (from TGA data)
ln(ln(1/y)) versus 1/T, where y is the fraction of non-decomposed material and T is the temperature in Kelvin.-Ea/R, from which the activation energy (Ea) is calculated.While specific data on this compound is unavailable, the thermal stability of any metal complex is governed by several key factors. The following diagram summarizes the primary factors and their relationships, which are crucial for any comparative guide.
The following table expands on these factors with details relevant for comparison.
| Factor Category | Specific Factor | Impact on Thermal Stability |
|---|---|---|
| Metal Ion Properties | Charge & Size | A higher charge and smaller ionic radius of the metal ion (high charge density) lead to stronger electrostatic interactions with the ligands, significantly increasing stability [2] [3]. |
| Crystal Field Stabilization Energy (CFSE) | Higher CFSE, often achieved with strong-field ligands and specific electron configurations (e.g., low-spin d³, d⁶), greatly enhances thermodynamic stability. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) is a classic manifestation of this [2] [3]. | |
| Ligand Architecture | Chelate Effect | Multidentate ligands (like this compound) form ring structures upon coordination. This chelation provides a significant entropic driving force, making the complex much more stable than those with monodentate ligands [3]. |
| Steric Shielding | Bulky groups on the ligand can physically protect the metal center from attack by solvents or other reagents, thereby increasing kinetic (thermal) stability [3]. | |
| Inherent Ligand Stability | The complex's overall thermal stability is limited by the thermal decomposition point of the organic ligand itself [4]. | |
| Complex Geometry | Geometry Type | Octahedral complexes generally have higher CFSE and stability than tetrahedral ones for the same metal and ligands. Square planar geometries (common for d⁸ ions like Ni²⁺, Pd²⁺, Pt²⁺) can also exhibit high stability [3]. |
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